molecular formula C13H15NO2S B14508934 3-Hydroxy-N,N-dimethyl-7-(thiophen-2-yl)hept-4-en-6-ynamide CAS No. 62826-57-7

3-Hydroxy-N,N-dimethyl-7-(thiophen-2-yl)hept-4-en-6-ynamide

Cat. No.: B14508934
CAS No.: 62826-57-7
M. Wt: 249.33 g/mol
InChI Key: MYXUMZKSAJTZLC-UHFFFAOYSA-N
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Description

3-Hydroxy-N,N-dimethyl-7-(thiophen-2-yl)hept-4-en-6-ynamide is a synthetic compound that features a thiophene ring, a five-membered heteroaromatic ring containing sulfur. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N,N-dimethyl-7-(thiophen-2-yl)hept-4-en-6-ynamide involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with various carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions, utilizing readily available starting materials and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N,N-dimethyl-7-(thiophen-2-yl)hept-4-en-6-ynamide can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-Hydroxy-N,N-dimethyl-7-(thiophen-2-yl)hept-4-en-6-ynamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Hydroxy-N,N-dimethyl-7-(thiophen-2-yl)hept-4-en-6-ynamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .

Properties

CAS No.

62826-57-7

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

IUPAC Name

3-hydroxy-N,N-dimethyl-7-thiophen-2-ylhept-4-en-6-ynamide

InChI

InChI=1S/C13H15NO2S/c1-14(2)13(16)10-11(15)6-3-4-7-12-8-5-9-17-12/h3,5-6,8-9,11,15H,10H2,1-2H3

InChI Key

MYXUMZKSAJTZLC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CC(C=CC#CC1=CC=CS1)O

Origin of Product

United States

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